![molecular formula C13H12BrNO3S2 B3060432 (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 359899-47-1](/img/structure/B3060432.png)
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H12BrNO3S2 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Cancer Research
Synthesis and Cytotoxic Activity on Breast Cancer Cell Line : The compound has been synthesized and its derivatives were tested for cytotoxic activity against the MCF-7 breast cancer cell line. However, no significant activity was observed in this context (Tran et al., 2018).
Potential in Photodynamic Cancer Therapy : A zinc phthalocyanine derivative substituted with a compound structurally similar to "(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one" has been synthesized. This derivative has shown potential for use in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 : Compounds including a structurally similar compound to "(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one" have shown inhibitory activity against 17β-Hydroxysteroid dehydrogenase type 3, which could be relevant in cancer research (Harada et al., 2012).
Antibacterial and Antifungal Applications
Antibacterial and Anticancer Properties : A study explored the antibacterial and anticancer properties of thiazole and 2-thioxoimidazolidinone derivatives, which include a structurally similar compound (Sherif et al., 2013).
Antimicrobial Activity Evaluation : New derivatives of thiazolidine-2,4-dione, including compounds structurally related to the compound , demonstrated antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Other Applications
Design and Synthesis for Protein Kinase Inhibition : The compound has been used in the design and synthesis of new inhibitors for protein kinase DYRK1A, which is important in neurological or oncological disorders (Bourahla et al., 2021).
Inhibitors for Diabetic Complications : Derivatives of the compound have been synthesized and evaluated as inhibitors of aldose and aldehyde reductase, which are important for managing diabetic complications (Bacha et al., 2020).
properties
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S2/c1-3-15-12(17)10(20-13(15)19)5-7-4-8(14)6-9(18-2)11(7)16/h4-6,16H,3H2,1-2H3/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXMDMYJHGEQAC-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)OC)O)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Br)OC)O)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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